2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide is a chemical compound that features a pyridine ring, an aminoethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide typically involves the reaction of 2-aminopyridine with an appropriate acylating agent. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Substitution: The amino and pyridine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism by which 2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the aminoethyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridyl)ethylamine: This compound shares the pyridine and aminoethyl groups but lacks the acetamide moiety.
N-(Pyridin-2-yl)amides: These compounds have a similar structure but may vary in the substituents on the amide group.
Uniqueness
2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C10H16N4O |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(2-aminoethylamino)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C10H16N4O/c11-4-6-12-8-10(15)14-7-9-3-1-2-5-13-9/h1-3,5,12H,4,6-8,11H2,(H,14,15) |
InChI Key |
ORTQIURCNKKUQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CNCCN |
Origin of Product |
United States |
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